molecular formula C31H24N4O4 B15151417 2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)

2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B15151417
M. Wt: 516.5 g/mol
InChI Key: QOPDVQKUAKRYPJ-UHFFFAOYSA-N
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Description

2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.

    Amination Reactions: Introduction of amino groups into the molecular structure, which is crucial for the formation of the final compound.

    Cyclization Reactions: Formation of ring structures within the molecule, which is a key step in achieving the desired chemical configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key aspects of industrial production include:

    Optimization of Reaction Conditions: Temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling, thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar structural motifs, such as phthalimide, which also contain isoindole-1,3-dione groups.

    Aromatic Amines: Compounds with similar aromatic amine structures, which may exhibit comparable reactivity and applications.

Uniqueness

2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H24N4O4

Molecular Weight

516.5 g/mol

IUPAC Name

2-[[4-[[4-[(1,3-dioxoisoindol-2-yl)methylamino]phenyl]methyl]anilino]methyl]isoindole-1,3-dione

InChI

InChI=1S/C31H24N4O4/c36-28-24-5-1-2-6-25(24)29(37)34(28)18-32-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)33-19-35-30(38)26-7-3-4-8-27(26)31(35)39/h1-16,32-33H,17-19H2

InChI Key

QOPDVQKUAKRYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=C(C=C4)NCN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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